

# (S)-2-Bromo-3-phenylpropionic acid physical and chemical properties

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## Compound of Interest

Compound Name: (S)-2-Bromo-3-phenylpropionic acid

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## An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-2-Bromo-3-phenylpropionic acid**, a significant intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and application of this molecule.

## Core Chemical Identity

**(S)-2-Bromo-3-phenylpropionic acid** is a halogenated derivative of phenylpropionic acid. The presence of a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position makes it a versatile chiral building block in organic synthesis.

Identifier	Value
IUPAC Name	(S)-2-Bromo-3-phenylpropanoic acid
CAS Number	35016-63-8[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> [1][2][3][4][5][6]
Molecular Weight	229.07 g/mol [1][2][3][5][7]
SMILES	C1=CC=C(C=C1)C--INVALID-LINK--Br[5]
InChIKey	WDRSCFNERFONKU-MRVPVSSYSA-N[5]

## Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. It is important to note that some reported values in the literature may correspond to the racemic mixture or other isomers.

Property	Value
Appearance	Off-white powder
Melting Point	Data for the specific (S)-enantiomer is not readily available. The related 2,3-dibromo-3-phenylpropionic acid has a melting point of 200 °C (with decomposition). Another related compound, 3-bromo-3-phenylpropanoic acid, has a reported melting point of 135-138 °C[8].
Boiling Point	A rough estimate for the racemic mixture is 215.8°C[9].
Density	1.554 g/cm <sup>3</sup> (for 3-bromo-3-phenylpropanoic acid)[8]
Solubility	Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. It is noted to be decomposed by water[10][11].
Storage Temperature	2-8°C, sealed in a dry environment[12].

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(S)-2-Bromo-3-phenylpropionic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons of the propionic acid backbone will appear as a characteristic pattern of multiplets.
  - $^{13}\text{C}$  NMR: Characteristic signals are expected for the carboxylic carbon, the two aliphatic carbons, and the aromatic carbons of the phenyl ring[10].
- Infrared (IR) Spectroscopy:
  - The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid group around  $3000\text{ cm}^{-1}$ .
  - A sharp C=O stretching vibration for the carbonyl group is expected around  $1700\text{ cm}^{-1}$ .
  - C-Br stretching vibrations would be observed at lower wavenumbers[10].
  - Various spectra including IR, NMR, and MS are available for the racemic mixture (CAS 16503-53-0) from specialized databases[13].

## Chemical Reactivity and Stability

**(S)-2-Bromo-3-phenylpropionic acid** is a reactive molecule due to the presence of the carboxylic acid and the labile bromine atom at the alpha-position.

- Stability: The compound is stable under standard ambient conditions (room temperature) when stored properly. It should be protected from moisture as it can be decomposed by water[10][11].
- Reactivity:

- Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, making it a useful precursor for the synthesis of other alpha-substituted phenylpropionic acid derivatives.
- Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ )[\[10\]](#).
- Chiral Inversion: A crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer has been reported, which is a significant transformation in stereoselective synthesis[\[7\]](#).

## Experimental Protocols

### Synthesis of (R)-2-Bromo-3-phenylpropionic Acid from (D)-Phenylalanine

A common method for the synthesis of the enantiomer, (R)-2-bromo-3-phenyl-propionic acid, involves the diazotization of (D)-phenylalanine followed by bromination. This procedure can be adapted for the (S)-enantiomer using (L)-phenylalanine as the starting material.

Reagents:

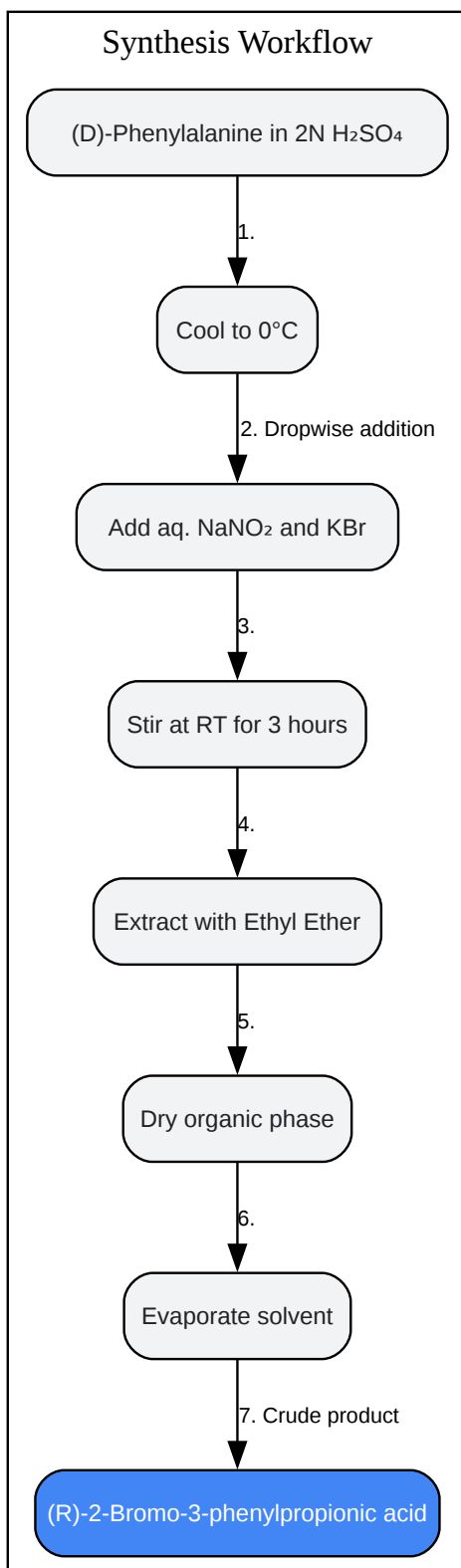
- (D)-Phenylalanine
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium bromide (KBr)
- 2N Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Ethyl ether

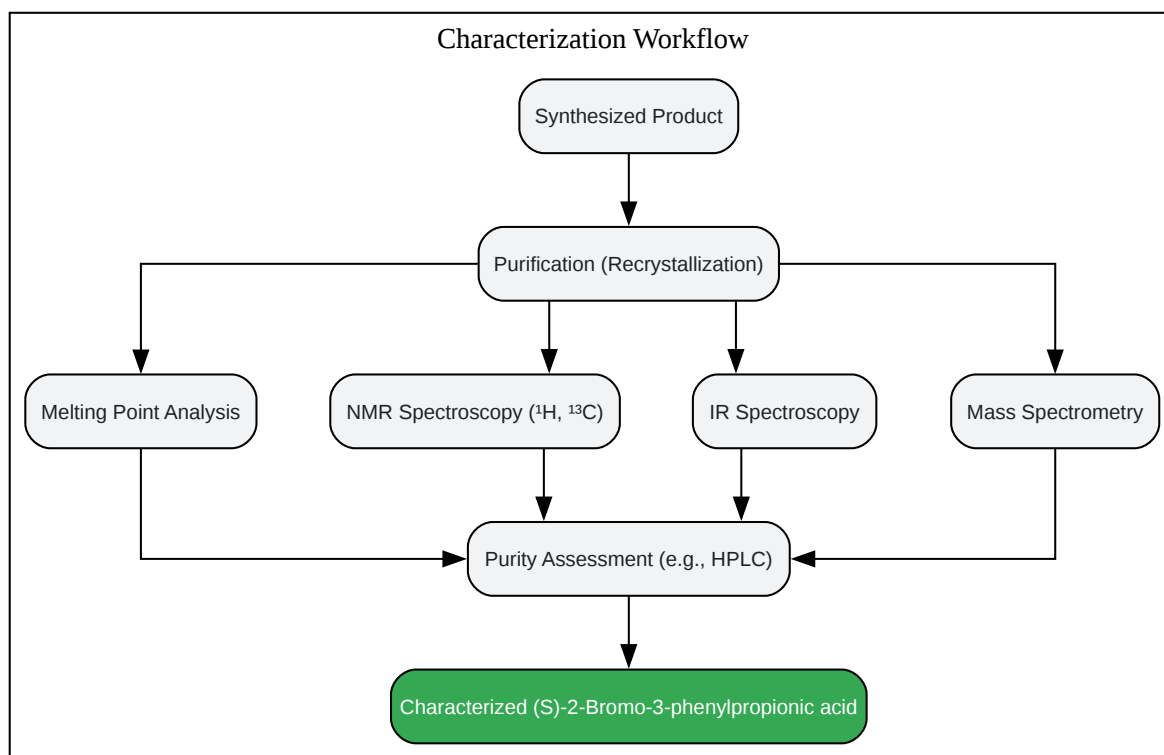
Procedure:

- A solution of (D)-phenylalanine is prepared in aqueous 2N sulfuric acid.
- The solution is cooled to  $0^\circ\text{C}$  in an ice bath.

- A solution of sodium nitrite and potassium bromide in water is added dropwise to the cooled amino acid solution while maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a total of 3 hours.
- The product, (R)-2-bromo-3-phenyl-propionic acid, is then extracted from the aqueous solution using ethyl ether.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization.

This method has been reported with yields of approximately 62%[\[14\]](#).





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